molecular formula C10H17ClN2O2 B13591102 Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride

Cat. No.: B13591102
M. Wt: 232.71 g/mol
InChI Key: XRTJNHAHEFKQOU-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H16N2O2ClH It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group is introduced via alkynylation reactions, often using reagents such as ethynyl bromide.

    Amino Group Addition: The amino group is introduced through amination reactions, which may involve reagents like ammonia or amines.

    Protection of Functional Groups: The tert-butyl group is added to protect the carboxylate group during the synthesis process.

    Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled synthesis and monitoring of reaction parameters.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ethynyl group may participate in covalent bonding with target molecules, while the amino group can form hydrogen bonds, enhancing binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-ethynylazetidine-1-carboxylate: Lacks the amino group, making it less versatile in certain reactions.

    Tert-butyl 3-(dimethylamino)-3-ethynylazetidine-1-carboxylate: Contains a dimethylamino group, which may alter its reactivity and binding properties.

    1-Boc-3-aminoazetidine: Similar structure but without the ethynyl group, affecting its chemical behavior.

Uniqueness

Tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate hydrochloride is unique due to the presence of both the amino and ethynyl groups, providing a balance of reactivity and stability. This combination allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H17ClN2O2

Molecular Weight

232.71 g/mol

IUPAC Name

tert-butyl 3-amino-3-ethynylazetidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H16N2O2.ClH/c1-5-10(11)6-12(7-10)8(13)14-9(2,3)4;/h1H,6-7,11H2,2-4H3;1H

InChI Key

XRTJNHAHEFKQOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#C)N.Cl

Origin of Product

United States

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